![molecular formula C18H23NO4 B2869918 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287262-86-4](/img/structure/B2869918.png)
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first isolated from ovine hypothalamic tissues in 1989 and has since been found to play a crucial role in various physiological processes.
作用機序
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid exerts its effects through binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. The binding of 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid to these receptors activates various signaling pathways, including the cAMP and calcium signaling pathways. These pathways are involved in regulating various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and immune modulation. It has been shown to protect neurons from various insults, including ischemia, oxidative stress, and excitotoxicity. It also modulates the immune system by regulating the production of various cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid in lab experiments include its high potency, specificity, and stability. It is also readily available and relatively easy to synthesize. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
Future research on 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid could focus on its potential therapeutic applications in various fields, including neurodegenerative diseases, autoimmune disorders, and cancer. It could also be used as a tool for studying various cellular processes, including gene expression, protein synthesis, and cell proliferation. Further research could also focus on developing more efficient and cost-effective methods for its synthesis and delivery.
In conclusion, 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a neuropeptide with potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research could focus on developing more efficient and cost-effective methods for its synthesis and delivery, as well as exploring its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. It has been found to play a crucial role in neuronal development, differentiation, and survival. It also regulates the release of various hormones, including growth hormone, prolactin, and insulin.
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-8-17-10-18(11-17,12-17)14(15(20)21)19-16(22)23-9-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWBFSHZBHGTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2869835.png)
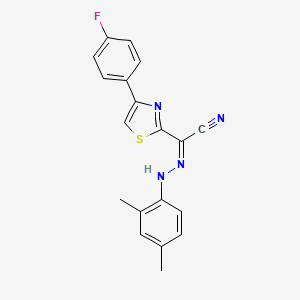
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)

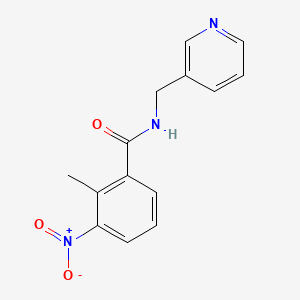
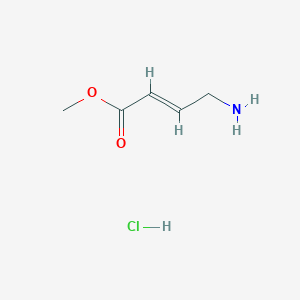
![1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2869845.png)
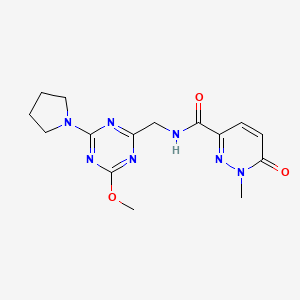
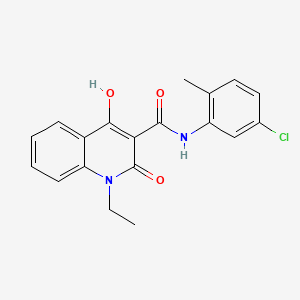
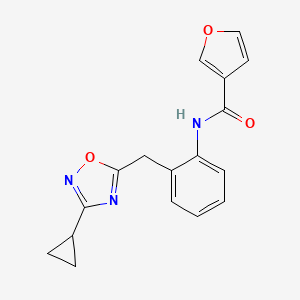

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)
![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)
